N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C27H19F4N3O2S and its molecular weight is 525.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
GSK 9027, also known as N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide, primarily targets the Glucocorticoid Receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids .
Mode of Action
GSK 9027 acts as a non-steroidal glucocorticoid receptor (GR) agonist . It behaves as a partial agonist on the 2×glucocorticoid response element (GRE) reporter system .
Biochemical Pathways
Upon binding to the glucocorticoid receptor, GSK 9027 influences the transcription of certain genes, leading to changes in the production of proteins . This can affect various biochemical pathways, particularly those involved in inflammatory responses .
Result of Action
GSK 9027 achieves intrinsic activities relative to dexamethasone . It demonstrates reduced 2×GRE reporter activation . This suggests that it may have a modulating effect on the immune response, potentially reducing inflammation .
Biochemical Analysis
Biochemical Properties
GSK 9027 interacts with the glucocorticoid receptor, a type of nuclear receptor, and acts as an agonist . This interaction leads to the inhibition of the production of proinflammatory mediators such as IL-6
Cellular Effects
GSK 9027 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the glucocorticoid receptor and inhibiting the production of proinflammatory mediators . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects are still being researched.
Molecular Mechanism
The molecular mechanism of action of GSK 9027 involves its interaction with the glucocorticoid receptor. As an agonist, GSK 9027 binds to this receptor and triggers a response, which includes the inhibition of the production of proinflammatory mediators . This can lead to changes in gene expression and impacts on various cellular processes.
Properties
IUPAC Name |
N-[4-[1-(4-fluorophenyl)indazol-5-yl]-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F4N3O2S/c28-21-7-10-23(11-8-21)34-26-13-6-19(14-20(26)16-32-34)24-12-9-22(15-25(24)27(29,30)31)33-37(35,36)17-18-4-2-1-3-5-18/h1-16,33H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBJGDVBQPEMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)C3=CC4=C(C=C3)N(N=C4)C5=CC=C(C=C5)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F4N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of GSK9027?
A1: GSK9027 is a non-steroidal agonist of the glucocorticoid receptor (GR), also known as NR3C1. [, , ] Similar to steroidal glucocorticoids, GSK9027 binds to the GR, leading to downstream effects such as transactivation of anti-inflammatory genes like DUSP1, RGS2, TSC22D3 and CDKN1C. [, ]
Q2: How does the activity of GSK9027 compare to traditional glucocorticoids in the context of TNFα-induced glucocorticoid resistance?
A2: Studies have shown that GSK9027, while being a potent GR agonist, exhibits a partial agonist profile compared to full agonists like dexamethasone. [, ] Interestingly, TNFα, a pro-inflammatory cytokine, reduces the activity of both full and partial GR agonists, including GSK9027, indicating a shared mechanism of resistance. [, ] This suggests that GSK9027 might be susceptible to similar resistance mechanisms as traditional glucocorticoids in inflammatory conditions.
Q3: Can the effects of GSK9027 be modulated by other drugs?
A3: Research indicates that the long-acting β2-adrenoceptor agonist formoterol can enhance the transcriptional activity of GSK9027, even in the presence of TNFα-induced resistance. [, ] This suggests a potential synergistic effect between GSK9027 and formoterol, potentially improving its efficacy. Furthermore, inhibitors of specific kinases like JNK and IKK2 have shown some ability to partially restore GSK9027 activity in the presence of TNFα, highlighting potential targets for mitigating glucocorticoid resistance. [, ]
Q4: Are there any observed off-target effects of GSK9027?
A4: One study observed that GSK9027, along with other GR antagonists like RU-486, unexpectedly increased cAMP production in human airway smooth muscle cells. [] This effect was also observed with forskolin and β2-adrenergic receptor agonists, suggesting a potential non-specific interaction with cAMP signaling pathways. [] Further research is needed to fully elucidate this off-target effect and its potential implications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.